molecular formula C22H22ClN3O3 B2703287 2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058498-38-6

2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No. B2703287
CAS RN: 1058498-38-6
M. Wt: 411.89
InChI Key: AQAUMQQBUXBYOF-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential as a drug candidate due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Discovery and Characterization for Cognitive Disorders

A novel series of pyridazin-3-one derivatives, including compounds structurally related to 2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide, have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401; irdabisant), show potential use in treating attentional and cognitive disorders due to their high affinity and selectivity for H3Rs, demonstrating favorable pharmacological and safety profiles for central nervous system (CNS) drug development (Hudkins et al., 2011).

Anticancer Activity

Research has also focused on the synthesis of new series of 3(2H)-one pyridazinone derivatives with potential antioxidant activity, which could contribute to anticancer properties. These compounds have been evaluated for their in-vitro antioxidant activity, demonstrating potent antioxidant effects at specific concentrations. Molecular docking studies suggest these derivatives' potential for anticancer activity, highlighting the versatility of pyridazinone derivatives in therapeutic applications (Mehvish & Kumar, 2022).

Antimicrobial and Antifungal Agents

A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid have shown good antibacterial and antifungal activities. These activities are comparable to standard drugs like streptomycin and fusidic acid, indicating the potential of such compounds, including those related to 2-(3-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide, as antimicrobial and antifungal agents (Hossan et al., 2012).

Synthesis of Fused Azines

The versatility of pyridazin-3-one and related compounds is further demonstrated in synthetic chemistry, where they serve as intermediates in the synthesis of fused azines. These synthetic routes provide access to novel classes of compounds with various potential applications, including pharmaceuticals and materials science (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-16-6-8-17(9-7-16)20-10-11-22(28)26(25-20)13-3-12-24-21(27)15-29-19-5-2-4-18(23)14-19/h2,4-11,14H,3,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAUMQQBUXBYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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